molecular formula C10H8N2O2 B1200397 (5Z)-5-benzylideneimidazolidine-2,4-dione CAS No. 3775-01-7

(5Z)-5-benzylideneimidazolidine-2,4-dione

Cat. No. B1200397
CAS RN: 3775-01-7
M. Wt: 188.18 g/mol
InChI Key: UDTSPKADQGPZFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (5Z)-5-benzylideneimidazolidine-2,4-dione involves the reaction of hydantoin with benzaldehyde . In one study, two series of new 5-benzylidenethiazolidine-2,4-diones bearing benzenesulfonamide moiety were designed and synthesized . The synthesized compounds were evaluated for several biological activities, including cytotoxicity, histone deacetylation, and protein phosphatase 1B (PTP1B) inhibitory effects .


Molecular Structure Analysis

The molecular structure of this compound shows normal bond lengths and angles . The dihedral angle between the mean planes of the imidazolidine-2,4-dione fragment and the benzene ring is 24.97 (2)° .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, significant improvements were made in the CC bond reduction in the benzylidene-thiazolidinedione intermediate in the synthesis of pioglitazone hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 188.18 g/mol. The compound has a molecular formula of C10H8N2O2.

Scientific Research Applications

Antihyperglycemic and Antidiabetic Properties

  • Antihyperglycemic Studies : Research has demonstrated the synthesis and antihyperglycemic activity of benzimidazole-thiazolidinedione hybrids, including derivatives of (5Z)-5-benzylideneimidazolidine-2,4-dione. These compounds have shown promising antidiabetic action, linked to insulin sensitization mechanisms, through in vitro and in vivo studies (Gutiérrez-Hernández et al., 2019).

Electrochemical and Pharmacological Applications

  • Electrochemical Oxidation : The electrochemical behavior of this compound has been explored, revealing insights into its oxidation mechanisms and potential biochemical actions through electrochemical studies (Nosheen et al., 2012).
  • DNA Binding Studies : Investigations into the DNA binding affinity of imidazolidine derivatives, including this compound, suggest a potential for anticancer drug development due to their strong interaction with DNA (Shah et al., 2013).

Anticancer and Antimicrobial Activity

  • Anti-Arrhythmic and Antimicrobial Activity : Synthesis and structure-activity relationship studies of 5-arylidene imidazolidine-2,4-dione derivatives have shown anti-arrhythmic properties, highlighting their potential for further medicinal applications. Additionally, antimicrobial activities against various pathogens have been documented for similar compounds (Pękala et al., 2005).

Anti-Inflammatory and Antischistosomal Activities

  • Anti-Inflammatory Potential : The investigation of benzylidene thiazolidinedione derivatives for their anti-inflammatory activity has revealed promising results, with compounds exhibiting significant biological efficacy. These findings suggest potential applications in the treatment of inflammatory disorders (Uchôa et al., 2009).
  • Antischistosomal Activities : Solid dispersions of imidazolidinedione by polymers have shown potential antischistosomal activities, indicating a strategy to improve solubility, dissolution rate, and bioavailability for therapeutic applications (Guedes et al., 2011).

Mechanism of Action

Target of Action

The primary target of 5-Benzylidenehydantoin is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase, which is a key component of many signaling pathways that contribute to cell proliferation and survival .

Mode of Action

5-Benzylidenehydantoin, also known as UPR1024, is a novel EGFR tyrosine kinase inhibitor . Its structure is designed to interact at the ATP-binding site of EGFR . This interaction inhibits the autophosphorylation of EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The inhibition of EGFR by 5-Benzylidenehydantoin affects several biochemical pathways. It leads to an accumulation of cells in the S phase of the cell cycle, indicating a disruption in cell cycle progression . Additionally, it induces significant levels of DNA strand breaks, which are associated with increased expression of p53 and p21 WAF1 proteins . These proteins play crucial roles in cell cycle regulation and apoptosis, suggesting that 5-Benzylidenehydantoin has an additive mechanism of action .

Pharmacokinetics

It is known that compounds containing a hydantoin moiety are found in several medicines in clinical use . The presence of a lipophilic substituent at position 1 of the hydantoin nucleus seems to be important for the antiproliferative activity of these compounds .

Result of Action

The action of 5-Benzylidenehydantoin results in both antiproliferative and proapoptotic effects . It inhibits cell proliferation and induces apoptosis in non-small cell lung cancer cell lines . Apoptotic cell death is noted after treatment with 5-Benzylidenehydantoin at concentrations above 10 μmol/L for more than 24 hours, with involvement of both the extrinsic and intrinsic pathways .

Action Environment

It is worth noting that the presence of wild-type p53 improves the drug efficacy, although the effect is also detectable in p53 null cells . This suggests that the cellular environment and genetic context can influence the compound’s action.

Future Directions

(5Z)-5-benzylideneimidazolidine-2,4-dione has a wide range of applications in scientific research. Future research may focus on exploring its potential uses in various fields, including its biological activities such as cytotoxicity, histone deacetylation, and protein phosphatase 1B (PTP1B) inhibitory effects .

properties

IUPAC Name

(5Z)-5-benzylideneimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTSPKADQGPZFS-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244490
Record name (5Z)-5-(Phenylmethylene)-2,4-imidazolidinedione
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74805-60-0, 3775-01-7
Record name (5Z)-5-(Phenylmethylene)-2,4-imidazolidinedione
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Record name MLS002667257
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Record name (5Z)-5-(Phenylmethylene)-2,4-imidazolidinedione
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Record name (5Z)-5-Benzylideneimidazolidine-2,4-dione
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Record name 2,4-Imidazolidinedione, 5-(phenylmethylene)
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Synthesis routes and methods I

Procedure details

A mixture of 100 grams (1.0 mole) of hydantoin, 106 grams (1.0 mole) of benzaldehyde, 63 grams (1.0 mole) of ammonium formate, and 230 grams (5.0 moles) of formic acid were held for 3 hours at reflux temperature. After the cooling off, there were obtained 173 grams of 5-benzylidene hydantoin, corresponding to 92% of theory based on hydantoin.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 100 grams (1.0 mole) of hydantoin, 106 grams (1.0 mole) of benzaldehyde, and 370 grams (5.0 moles) of propionic acid, there were added 17 grams (1.0 mole) of ammonia. The mixture was subsequently held for 3 hours at reflux temperature. After the cooling off, there were obtained 178 grams of 5-benzylidene hydantoin, corresponding to 95% of theory based on hydantoin.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
370 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 37.5 g amount of glycine and 26.5 g of sodium carbonate were dissolved in 200 ml of water in the flask. Then, 53.0 g of benzaldehyde and 50.0 g of hydantoin were added to the resultant solution. The mixture was allowed to react at a temperature of 100° C. for 1 hour while stirring. During the reaction, the pH of the reaction mixture was 9.7 to 9.4. After cooling, the precipitated 5-benzylidene hydantoin was separated and recovered from the reaction mixture. Thus, 83.0 g of 5-benzylidene hydantoin was obtained. The yield was 88% based on the hydantoin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Similar to the procedure of U.S. Pat. No. 4,345,072, a mixture comprising hydantoin (25 g, 0.25 mole), benzaldehyde (29.3 g, 0.275 mole), ammonium acetate (19.3 g, 0.25 mole) and glacial acetic acid (60 g) were placed in a round bottom flask fitted with stirrer, condenser, thermometer and heating mantle. The white solids became yellow on heating. All the solids dissolved when the temperature reached between 120° C. and 134° C. The mixture was refluxed for one-half hour (125° to 134° C.) and then held at 120° C. for 4 hours with stirring. Solids crystallized out on cooling to room temperature. The solid was suction filtered, water washed and then ethanol washed. After air drying, the yellow orange solid had a weight of 38.0 g for an 81% yield. The melting point of the 5-benzalhydantoin obtained was determined to be 218°-220° C. which corresponds to the melting point reported in BIOCHEM J. 29, 542 (1935).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods V

Procedure details

50 g (0.5 mole) of hydantoin, 55 g (52 ml, 0.52 mole) of benzaldehyde and 46 g (45 ml, 0.7 mole of ethanol amine are admixed in 500 ml of water at 70° C. The temperature is raised to 90° C. and the reaction mixture is stirred for 4 hours. The solution is cooled and acidified with concentrated hydrochloric acid (pH 3-4). The mixture is allowed to stand at 10° C. for an hour, the product is filtered off, washed with cold water and dried. Thus 84.5 g of the desired compound are obtained, yield 89%. Mp.: 220°-222° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
89%

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